3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core, a quinoline derivative, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Quinoline Derivative: The quinoline derivative can be introduced through a nucleophilic substitution reaction, where the quinoline moiety is attached to the triazolopyrimidine core.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the intermediate compound with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline derivative, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazolopyrimidine core, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives of the quinoline moiety
Substitution: Various substituted triazolopyrimidine derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science:
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and energetic properties.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown potential as kinase inhibitors and anti-tumor agents.
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Noted for its stability and potential as a green explosive.
Uniqueness
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one stands out due to its unique combination of a triazolopyrimidine core, a quinoline derivative, and a thioether linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17N5O2S/c1-11-9-14(23)18-16-19-20-17(22(11)16)25-10-15(24)21-8-4-6-12-5-2-3-7-13(12)21/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,23) |
InChI Key |
RUEVKCBLTOGMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.